molecular formula C12H11N3O3 B11612270 N'-{[(2-methylfuran-3-yl)carbonyl]oxy}pyridine-2-carboximidamide

N'-{[(2-methylfuran-3-yl)carbonyl]oxy}pyridine-2-carboximidamide

Cat. No.: B11612270
M. Wt: 245.23 g/mol
InChI Key: DBKMVPJOHNDKON-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is a complex organic compound that features both pyridine and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE typically involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form a Schiff base. This Schiff base is then reacted with 2-methylfuran-3-carboxylic acid under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to determine its efficacy and safety in various medical applications .

Industry

In the industrial sector, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its ability to chelate metal ions can influence metalloprotein functions and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-PHENYLBUTANOATE
  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE

Uniqueness

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is unique due to its combination of pyridine and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-methylfuran-3-carboxylate

InChI

InChI=1S/C12H11N3O3/c1-8-9(5-7-17-8)12(16)18-15-11(13)10-4-2-3-6-14-10/h2-7H,1H3,(H2,13,15)

InChI Key

DBKMVPJOHNDKON-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)O/N=C(/C2=CC=CC=N2)\N

Canonical SMILES

CC1=C(C=CO1)C(=O)ON=C(C2=CC=CC=N2)N

Origin of Product

United States

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